![molecular formula C7H5NOS2 B12510719 7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)
7-Hydroxybenzo[d]thiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxybenzo[d]thiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole ring with a hydroxyl group at the 7th position and a thione group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzo[d]thiazole-2(3H)-thione typically involves the cyclization of 2-aminothiophenol derivatives with carbonyl compounds. One common method is the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation to yield the desired thione compound . Another approach involves the use of thiourea and substituted benzaldehydes under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxybenzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
7-Hydroxybenzo[d]thiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Hydroxybenzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, it can inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- Benzo[d]thiazole-2-carboxamide derivatives
- Benzo[d]imidazo[2,1-b]thiazoles
- Benzo[d]oxazole derivatives
Comparison: 7-Hydroxybenzo[d]thiazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives also share structural similarities but differ in their biological activities and synthetic routes .
Properties
Molecular Formula |
C7H5NOS2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
7-hydroxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5NOS2/c9-5-3-1-2-4-6(5)11-7(10)8-4/h1-3,9H,(H,8,10) |
InChI Key |
ADJUCSVIOHCBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


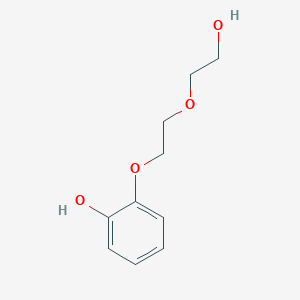

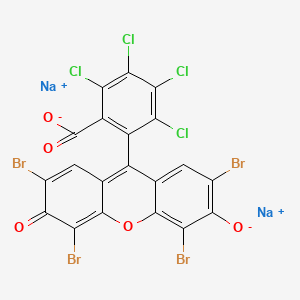
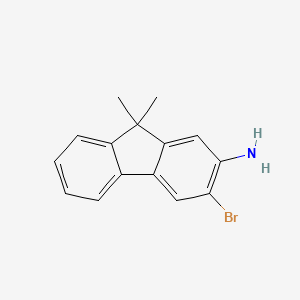
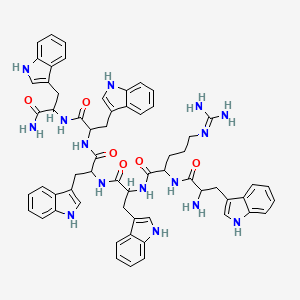
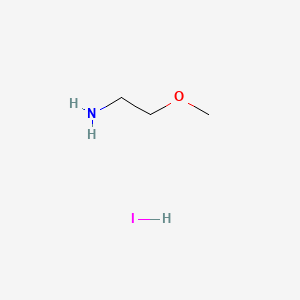
![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)
![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)

![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
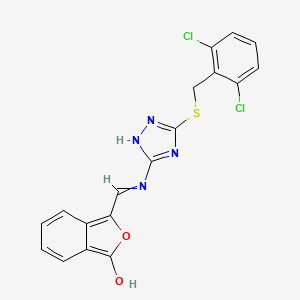
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)

